[(3,4-Dimethoxyphenyl)methylidene]propanedial
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Overview
Description
[(3,4-Dimethoxyphenyl)methylidene]propanedial is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) bonded to a phenyl ring substituted with methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dimethoxyphenyl)methylidene]propanedial typically involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dimethoxyphenyl)methylidene]propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(3,4-Dimethoxyphenyl)methylidene]propanedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(3,4-Dimethoxyphenyl)methylidene]propanedial involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This can lead to the formation of covalent adducts, which may alter the function of the target molecules and result in various biological effects.
Comparison with Similar Compounds
[(3,4-Dimethoxyphenyl)methylidene]propanedial can be compared with other similar compounds, such as:
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of this compound, it shares similar structural features but lacks the additional aldehyde group.
3,4-Dimethoxycinnamaldehyde: Another related compound with a similar phenyl ring substitution pattern but with a different carbonyl group arrangement.
3,4-Dimethoxyphenethylamine: A compound with similar methoxy substitutions on the phenyl ring but with an amine group instead of an aldehyde.
Properties
CAS No. |
90156-11-9 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylidene]propanedial |
InChI |
InChI=1S/C12H12O4/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14/h3-8H,1-2H3 |
InChI Key |
DPNFCQZAVGRVSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C=O)C=O)OC |
Origin of Product |
United States |
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